molecular formula C19H22ClN3O B5489772 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

Cat. No. B5489772
M. Wt: 343.8 g/mol
InChI Key: HUJHFKJLLTWMDJ-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide, also known as Trazodone, is a psychoactive drug that is used to treat depression, anxiety, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a unique drug that has been widely researched for its therapeutic potential in treating various mental health disorders.

Mechanism of Action

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide works by blocking the reuptake of serotonin and antagonizing serotonin receptors. It is a weak inhibitor of serotonin reuptake, which means that it blocks the reuptake of serotonin to a lesser extent than other antidepressant drugs. 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide also antagonizes the 5-HT2A receptor, which is thought to contribute to its sedative effects.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which has been linked to improvements in mood, anxiety, and sleep. 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has also been found to have sedative effects, which can help to improve sleep. Additionally, trazodone has been found to have anxiolytic effects, which can help to reduce anxiety.

Advantages and Limitations for Lab Experiments

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively researched and its mechanism of action is well understood. This makes it a useful tool for studying the role of serotonin in mental health disorders. However, one limitation is that trazodone has a number of off-target effects, which can make it difficult to isolate the effects of serotonin. Additionally, trazodone has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on trazodone. One area of research is the development of more selective serotonin reuptake inhibitors that have fewer off-target effects. Additionally, research could focus on developing drugs that target specific serotonin receptors, which could lead to more targeted and effective treatments for mental health disorders. Finally, research could focus on the use of trazodone in combination with other drugs, which could lead to more effective treatments for depression, anxiety, and insomnia.

Synthesis Methods

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with piperazine in the presence of a base to form 3-methyl-N-(4-piperazin-1-ylbenzoyl)benzamide. This intermediate is then reacted with 4-chlorophenylhydrazine to form 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been extensively researched for its therapeutic potential in treating various mental health disorders. It has been found to be effective in treating depression, anxiety, and insomnia. 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide works by blocking the reuptake of serotonin and antagonizing serotonin receptors, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been linked to improvements in mood, anxiety, and sleep.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-3-2-4-17(13-15)21-19(24)14-22-9-11-23(12-10-22)18-7-5-16(20)6-8-18/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJHFKJLLTWMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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